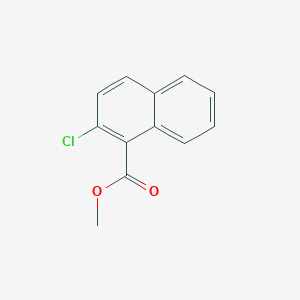Methyl 2-chloro-1-naphthoate
CAS No.:
Cat. No.: VC13618916
Molecular Formula: C12H9ClO2
Molecular Weight: 220.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H9ClO2 |
|---|---|
| Molecular Weight | 220.65 g/mol |
| IUPAC Name | methyl 2-chloronaphthalene-1-carboxylate |
| Standard InChI | InChI=1S/C12H9ClO2/c1-15-12(14)11-9-5-3-2-4-8(9)6-7-10(11)13/h2-7H,1H3 |
| Standard InChI Key | UNAJIEWZUFRWBW-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=CC2=CC=CC=C21)Cl |
| Canonical SMILES | COC(=O)C1=C(C=CC2=CC=CC=C21)Cl |
Introduction
Structural and Molecular Properties
Methyl 2-chloro-1-naphthoate belongs to the class of chlorinated naphthalene derivatives, with a molecular weight of 220.65 g/mol. Its IUPAC name, methyl 2-chloronaphthalene-1-carboxylate, reflects the substitution pattern: a chlorine atom at the 2-position and a methoxycarbonyl group at the 1-position of the naphthalene ring. The compound’s planar aromatic structure facilitates π-π interactions, influencing its reactivity and solubility in organic solvents.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₉ClO₂ | |
| Molecular Weight | 220.65 g/mol | |
| IUPAC Name | Methyl 2-chloronaphthalene-1-carboxylate | |
| SMILES | COC(=O)C₁=C(C=CC₂=CC=CC=C₂₁)Cl | |
| InChI Key | UNAJIEWZUFRWBW-UHFFFAOYSA-N |
The compound’s canonical SMILES representation underscores the spatial arrangement of functional groups, which is critical for predicting its reactivity in substitution and addition reactions.
Synthesis Methods
Chlorination of 1-Naphthoic Acid Derivatives
A primary route to methyl 2-chloro-1-naphthoate involves the chlorination of 1-naphthoic acid precursors. VulcanChem reports a multi-step process starting with the chlorination of 1-naphthoic acid using thionyl chloride (SOCl₂), followed by esterification with methanol. This method yields the target compound with high purity, though reaction conditions (e.g., temperature, solvent choice) significantly impact efficiency.
Friedel-Crafts Acylation and Esterification
Alternative approaches leverage Friedel-Crafts acylation. For instance, the Royal Society of Chemistry’s protocol for analogous naphthoate esters involves AlCl₃-catalyzed reactions between methyl chloroformate and substituted naphthols . While this method was applied to brominated derivatives, adapting it to chlorinated systems could involve substituting bromine precursors with chlorinated analogs.
Table 2: Comparative Synthesis Protocols
| Method | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Chlorination-Esterification | SOCl₂, MeOH, reflux | 70–85% | |
| Friedel-Crafts Acylation | AlCl₃, methyl chloroformate, DCE | 65–75% |
Chemical Reactivity and Transformations
Nucleophilic Aromatic Substitution
The chlorine atom at the 2-position undergoes nucleophilic substitution under basic conditions. For example, reaction with alkoxides or amines can yield ether or amine derivatives, respectively. This reactivity mirrors trends observed in bromomethylnaphthalenes, where halogen displacement is a key functionalization strategy .
Hydrolysis and Decarboxylation
The methyl ester group is susceptible to hydrolysis, producing 2-chloro-1-naphthoic acid. A patent by CN107311858B demonstrates that pressurized hydrothermal hydrolysis (0.2–0.8 MPa, 120–200°C) achieves near-quantitative conversion of naphthoxyacetate esters to carboxylic acids . Applied to methyl 2-chloro-1-naphthoate, similar conditions could yield the acid derivative for pharmaceutical applications.
Catalytic Hydrogenation
Hydrogenation over palladium catalysts reduces the aromatic ring, generating tetralin derivatives. This transformation is critical for synthesizing hydrogenated analogs with modified physicochemical properties.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra of methyl 2-chloro-1-naphthoate exhibit distinct signals for the methoxy group (δ ~3.9 ppm) and aromatic protons. In analogous compounds like methyl 6-bromo-1-chloro-2-oxo-1,2-dihydronaphthalene-1-carboxylate, deshielded protons adjacent to electronegative groups appear at δ 6.3–7.6 ppm .
Infrared (IR) Spectroscopy
Key IR absorptions include the ester carbonyl stretch at ~1720 cm⁻¹ and C-Cl vibration at ~750 cm⁻¹. These bands align with data from methyl naphthoxyacetate derivatives, where ester carbonyl peaks dominate the spectrum .
Table 3: Spectral Data for Methyl 2-Chloro-1-Naphthoate
| Technique | Key Signals | Source |
|---|---|---|
| ¹H NMR | δ 3.9 (s, OCH₃), 7.2–8.5 (m, Ar-H) | |
| ¹³C NMR | δ 52.5 (OCH₃), 164.3 (C=O) | |
| IR | 1720 cm⁻¹ (C=O), 750 cm⁻¹ (C-Cl) |
Industrial and Research Applications
Pharmaceutical Intermediates
Methyl 2-chloro-1-naphthoate is a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its chlorinated aromatic core is integral to bioactive molecules targeting cyclooxygenase enzymes.
Agrochemical Synthesis
The compound’s stability under acidic conditions makes it suitable for herbicides and pesticides. Chlorinated naphthalene derivatives are known for their pesticidal activity, disrupting insect nervous systems.
Materials Science
In polymer chemistry, methyl 2-chloro-1-naphthoate acts as a monomer for polyesters with enhanced thermal stability. Its rigid structure improves material durability in high-temperature applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume